

Application Notes and Protocols: 2-Amino-1H-pyrrole-3-carbonitrile in Multicomponent Reactions

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Compound of Interest

Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-amino-1H-pyrrole-3-carbonitrile** as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a highly functionalized five-membered heterocyclic scaffold. Its unique arrangement of amino, cyano, and pyrrole functionalities makes it an ideal substrate for various multicomponent reactions. MCRs offer significant advantages over traditional linear synthesis, including higher atom economy, reduced reaction times, and the ability to generate complex molecules in a single step. This makes the use of **2-amino-1H-pyrrole-3-carbonitrile** in MCRs a powerful strategy for the rapid generation of compound libraries for drug discovery and materials science.

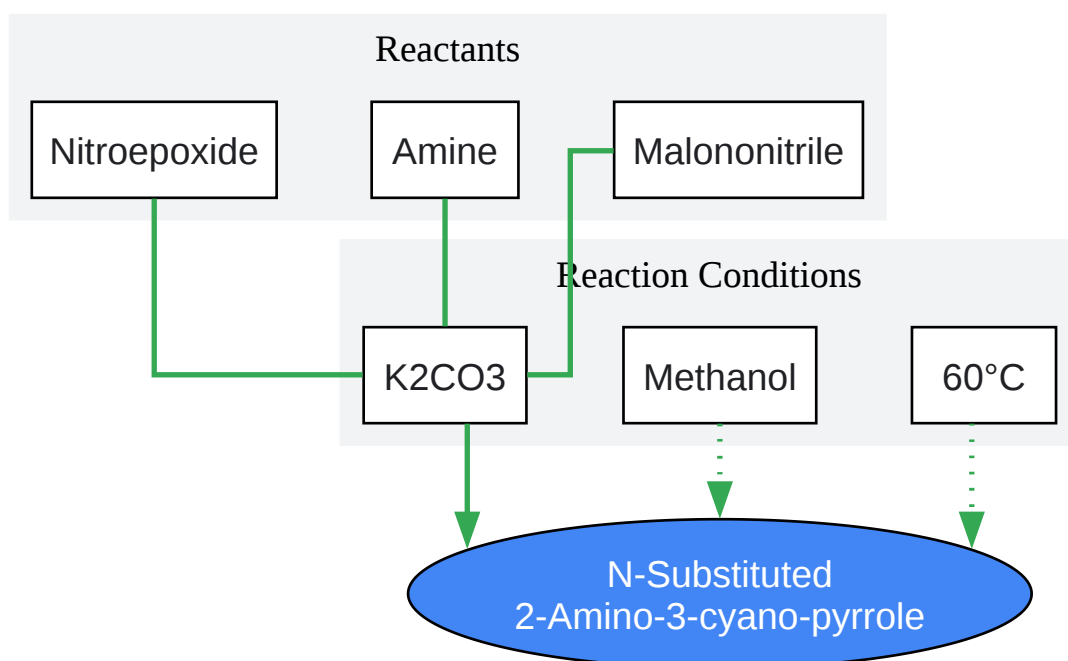
Derivatives of this scaffold have shown a wide range of biological activities, including acting as enzyme inhibitors and modulators of signaling pathways. For instance, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent inhibitors of metallo- β -lactamases, enzymes that confer bacterial resistance to β -lactam antibiotics.^[1]

Furthermore, 1H-pyrrole-3-carbonitrile derivatives have been discovered to be agonists of the STING (stimulator of interferon genes) receptor, a key component of the innate immune system, highlighting their potential in cancer immunotherapy and vaccine development.[2]

Multicomponent Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles

A robust and efficient multicomponent synthesis of N-substituted 2-amino-3-cyano-pyrroles involves the reaction of nitroepoxides, amines, and malononitrile. This one-pot reaction proceeds under mild conditions and demonstrates broad substrate scope.

General Reaction Scheme



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Caption: General workflow for the multicomponent synthesis.

Quantitative Data Summary

The following table summarizes the yields for a variety of N-substituted 2-amino-3-cyano-pyrroles synthesized via the multicomponent reaction of nitroepoxides, amines, and malononitrile.

Entry	Nitroepoxide (R1, R2)	Amine (R3)	Product	Yield (%)
1	Phenyl, Methyl	Phenylamine	2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile	88
2	Phenyl, Methyl	4-Methylphenylamine	2-amino-1-(4-methylphenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile	83
3	Phenyl, Methyl	4-Chlorophenylamine	2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile	73
4	Phenyl, Methyl	Benzylamine	2-amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile	86
5	Phenyl, Methyl	Propylamine	2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile	89
6	Propyl, Methyl	Phenylamine	2-amino-4-methyl-1-phenyl-5-propyl-1H-pyrrole-3-carbonitrile	Not Reported

Data extracted from a study on the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles

Materials:

- Nitroepoxide (1.0 mmol)
- Amine (1.0 mmol)
- Malononitrile (1.2 mmol)
- Potassium Carbonate (K_2CO_3) (1.0 mmol)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Brine solution
- Magnesium Sulfate ($MgSO_4$)

Procedure:

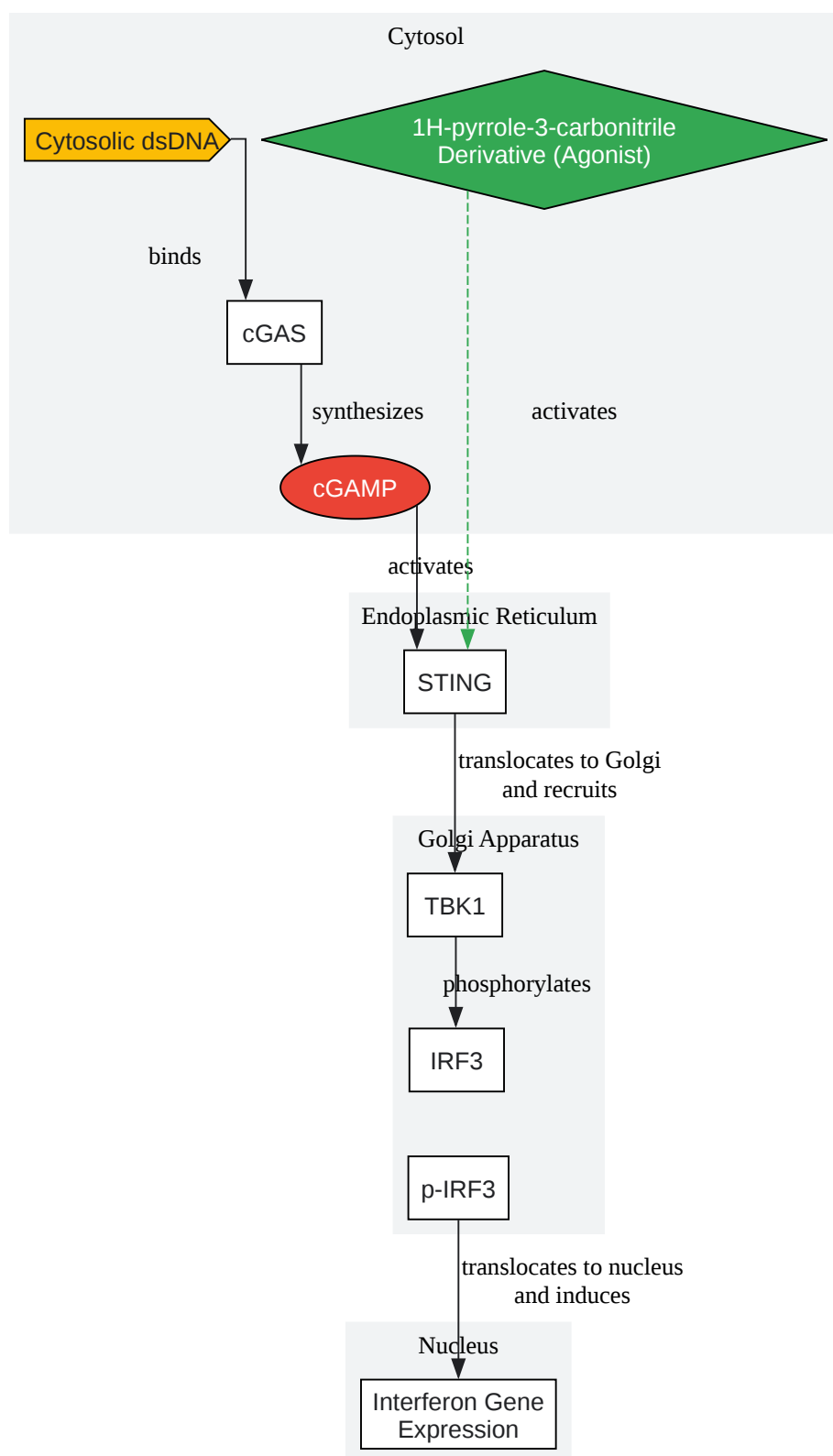
- To a solution of the nitroepoxide (1.0 mmol), amine (1.0 mmol), and malononitrile (1.2 mmol) in methanol, add potassium carbonate (1.0 mmol).
- Stir the reaction mixture at 60°C for 3 hours.
- After completion of the reaction (monitored by TLC), add water (10 mL) to the reaction mixture.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic extracts and wash with brine solution.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-substituted 2-amino-3-cyano-pyrrole.

Application in Modulating Immune Signaling Pathways

Derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the STING (Stimulator of Interferon Genes) signaling pathway.^[2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activation of this pathway has shown significant promise in the field of cancer immunotherapy.

The STING Signaling Pathway



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Caption: The STING signaling pathway and the role of agonists.

The activation of STING by these synthetic small molecules leads to the phosphorylation of TBK1 and IRF3, ultimately inducing the expression of type I interferons and other pro-inflammatory cytokines. This highlights the potential for developing novel immunotherapies based on the **2-amino-1H-pyrrole-3-carbonitrile** scaffold.[2]

Conclusion

2-Amino-1H-pyrrole-3-carbonitrile is a valuable and versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting derivatives, make this scaffold highly attractive for applications in drug discovery and medicinal chemistry. The ability of these compounds to modulate key biological pathways, such as the STING signaling cascade, opens up exciting new avenues for the development of novel therapeutics.

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References

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